molecular formula C10H8N2O2S B2464920 4-(2-Amino-1,3-thiazol-4-yl)benzoic acid CAS No. 216959-94-3

4-(2-Amino-1,3-thiazol-4-yl)benzoic acid

Cat. No. B2464920
Key on ui cas rn: 216959-94-3
M. Wt: 220.25
InChI Key: DGZPYJBDYGAEBE-UHFFFAOYSA-N
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Patent
US07595398B2

Procedure details

A solution of 4-acetyl-benzoic acid (10 g, 61 mmol), in HOAc (400 mL) at 55° C. was treated with bromine (1 eq., 3.12 mL) dropwise over 10 minutes. After 90 minutes the reaction was cooled, the acetic acid was removed, ethyl acetate (50 mL) was added and then removed to get rid of the remainder of the acetic acid. The crude bromo ketone was then dissolved in ethanol (200 mL) with NaOAc (12 g) and thiourea (1 eq. 4.4 g) was added. The suspension was stirred at room temperature for 15 hours. The solvents were removed and the solids washed with water (3×100 mL) then ether:ethanol (4:1, 3×100 mL) and dried to give the product as a tan solid. MS: 221.2 (M+H+).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.12 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=1)(=O)[CH3:2].BrBr.BrC(Br)=O.CC([O-])=O.[Na+].[NH2:24][C:25]([NH2:27])=[S:26]>CC(O)=O.C(O)C>[NH2:27][C:25]1[S:26][CH:2]=[C:1]([C:4]2[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=2)[N:24]=1 |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)C1=CC=C(C(=O)O)C=C1
Name
Quantity
3.12 mL
Type
reactant
Smiles
BrBr
Name
Quantity
400 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(=O)Br
Name
Quantity
12 g
Type
reactant
Smiles
CC(=O)[O-].[Na+]
Name
Quantity
4.4 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 90 minutes the reaction was cooled
Duration
90 min
CUSTOM
Type
CUSTOM
Details
the acetic acid was removed
ADDITION
Type
ADDITION
Details
ethyl acetate (50 mL) was added
CUSTOM
Type
CUSTOM
Details
removed
CUSTOM
Type
CUSTOM
Details
to get rid of the remainder of the acetic acid
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The solvents were removed
WASH
Type
WASH
Details
the solids washed with water (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
ether:ethanol (4:1, 3×100 mL) and dried

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
NC=1SC=C(N1)C1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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